3-Amino-4-propoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-Amino-4-propoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C7H10N2O2. It is a secondary amine and a derivative of cyclobutene-1,2-dione. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propoxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclobutene-1,2-dione with propylamine in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-propoxycyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and propoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted cyclobutene-1,2-dione derivatives .
Scientific Research Applications
3-Amino-4-propoxycyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-propoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: A similar compound with a propylamino group instead of a propoxy group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Amino-4-propoxycyclobut-3-ene-1,2-dione is unique due to its specific combination of amino and propoxy groups attached to the cyclobutene-1,2-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
138762-93-3 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-4-propoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C7H9NO3/c1-2-3-11-7-4(8)5(9)6(7)10/h2-3,8H2,1H3 |
InChI Key |
ZUVHOECSYKPBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=O)C1=O)N |
Origin of Product |
United States |
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